3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three methoxy groups attached to a benzamide core, along with a trichlorophenyl group linked through a carbamothioyl linkage. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The trichlorophenyl group is then attached via a nucleophilic substitution reaction, often using trichlorophenyl isocyanate as the reagent. The final step involves the formation of the carbamothioyl linkage, which can be achieved through the reaction of the intermediate with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2,4,6-trichlorophenyl)benzamide
- 3,4,5-trimethoxy-N-(2,4-dibromo-6-methylanilino)carbamothioylbenzamide
- 3,4,5-trimethoxy-N-(2,5-dimethoxyanilino)carbamothioylbenzamide
Uniqueness
3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide is unique due to its specific combination of methoxy and trichlorophenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4S/c1-24-13-4-8(5-14(25-2)15(13)26-3)16(23)22-17(27)21-12-7-10(19)9(18)6-11(12)20/h4-7H,1-3H3,(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTLSJRYJZCLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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